(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one

Chemical Stability Monocarbonyl Curcumin Analog Physiological pH Stability

(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one (CAS 6290-84-2) is a monohydroxy-substituted dibenzylideneacetone (DBA) derivative belonging to the 1,5-diphenyl-1,4-pentadien-3-one (monocarbonyl curcumin analog, MAC) class. With molecular formula C17H14O2 and monoisotopic mass 250.099380 Da , this compound features a single hydroxyl group at the C1 position and a defined (1Z,4E) geometric configuration about its conjugated dienone system.

Molecular Formula C34H26CuO4
Molecular Weight 562.1 g/mol
CAS No. 6290-84-2
Cat. No. B12648832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one
CAS6290-84-2
Molecular FormulaC34H26CuO4
Molecular Weight562.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)[O-].[Cu+2]
InChIInChI=1S/2C17H14O2.Cu/c2*18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15;/h2*1-13,19H;/q;;+2/p-2/b2*12-11+,17-13-;
InChIKeyJWTWTYXRVBLYPR-ZCPHFLNESA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one (CAS 6290-84-2): A Monocarbonyl Curcumin Analog with Defined Stereochemistry for Antioxidant and Antifungal Research


(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one (CAS 6290-84-2) is a monohydroxy-substituted dibenzylideneacetone (DBA) derivative belonging to the 1,5-diphenyl-1,4-pentadien-3-one (monocarbonyl curcumin analog, MAC) class [1]. With molecular formula C17H14O2 and monoisotopic mass 250.099380 Da , this compound features a single hydroxyl group at the C1 position and a defined (1Z,4E) geometric configuration about its conjugated dienone system . It is structurally related to dibenzylideneacetone (CAS 538-58-9) and represents a simplified, monocarbonyl scaffold deliberately designed to overcome the pharmacokinetic liabilities of the parent natural product curcumin while retaining bioactivity [1]. Its primary applications are in antioxidant research, antifungal discovery, and as a chemical biology probe for amyloid imaging agent development [2].

Why Curcumin and Generic Dibenzylideneacetone Cannot Replace (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one in Targeted Research Applications


Curcumin, the natural product inspiration for this compound class, suffers from well-documented chemical instability at physiological pH (rapid degradation with a half-life measured in minutes), pan-assay interference (PAINS) behavior, and extremely poor oral bioavailability (<1%) [1][2]. Generic dibenzylideneacetone (CAS 538-58-9, (1E,4E)-configuration) lacks the phenolic hydroxyl group that is essential for potent radical-scavenging antioxidant activity in this scaffold class [3]. The specific (1Z,4E) stereochemistry and single hydroxyl substitution pattern of CAS 6290-84-2 confer a distinct combination of conformational geometry, hydrogen-bonding capacity, and electronic distribution that cannot be replicated by the common trans,trans isomer or by the parent curcumin molecule. Simply substituting these analogs risks loss of target binding specificity, altered pharmacokinetic profiles, and irreproducible biological results [1][2].

Quantitative Differentiation Evidence for (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one (CAS 6290-84-2) Versus Closest Comparators


Chemical Stability at Physiological pH: Monocarbonyl Scaffold Eliminates Curcumin's Rapid Degradation

Monocarbonyl curcumin analogs (MACs), the scaffold class to which (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one belongs, demonstrate dramatically superior chemical stability at physiological pH compared to curcumin. Curcumin displayed a 17% decrease in maximum absorbance within 30 minutes at physiological pH, whereas active MACs exhibited negligible changes of only 0.2–2% under identical conditions [1]. This stability advantage arises from elimination of the central β-diketone (heptadione) moiety that renders curcumin susceptible to rapid hydrolytic degradation and keto-enol tautomerism-driven instability [2].

Chemical Stability Monocarbonyl Curcumin Analog Physiological pH Stability

Antioxidant Potency: DPPH Radical Scavenging Activity of Mono-Hydroxy DBA Versus Curcumin

The monohydroxy-substituted 1,5-diphenyl-1,4-pentadien-3-one scaffold demonstrates potent DPPH radical scavenging activity. Hydroxyl-substituted chalcone and DBA derivatives with a single OH group achieved DPPH IC50 values as low as 13.3 μM [1]. The unsubstituted dibenzylideneacetone (DBA) exhibited a DPPH IC50 of 4.32 μM when isolated from Epimedium elatum, representing the most potent isolate among 10 tested constituents [2]. Curcumin, in comparison, shows reported DPPH IC50 values of approximately 23.52 μM [3] or SC50 of 1.58 μg/mL (≈4.3 μM) in specific assay formats [4], with the SAR literature consistently demonstrating that the phenolic hydroxyl group is an essential structural determinant for antioxidant potency in this compound class [5].

Antioxidant Activity DPPH Assay Radical Scavenging

Antifungal Activity: 3-Hydroxy-DBA Outperforms Fluconazole Against Candida Species

3-Hydroxy-dibenzylideneacetone (3-hydroxy-DBA, a positional isomer of CAS 6290-84-2) was identified as the most active antifungal compound among 25 diarylideneacetones tested against Candida species, with MIC values ranging from 7.8 to 31.2 µM [1]. Critically, Candida albicans and Candida krusei were more susceptible to 3-hydroxy-DBA than to the clinical standard fluconazole [1]. The compound demonstrated a dual mode of action targeting both fungal membrane and cell wall, and showed significant biofilm inhibition at MIC (31.2 µM) and 10× MIC (312 µM) [1]. Synergistic effects were observed when combined with amphotericin B (FICI = 0.5) and fluconazole (FICI = 0.2) [1]. Furthermore, 2-hydroxy-dibenzylideneacetone as an antifouling coating significantly reduced C. albicans adhesion, hyphal growth, and biofilm formation [2].

Antifungal Activity Candida albicans MIC Biofilm Inhibition

Avoidance of Pan-Assay Interference (PAINS) Liability Inherent to Curcumin

Curcumin is a well-documented pan-assay interference compound (PAINS) that exhibits covalent protein labeling, metal chelation, redox reactivity, aggregation, membrane disruption, and fluorescence interference, all of which confound bioassay interpretation [1]. The 1,5-diphenyl-1,4-pentadien-3-one scaffold of CAS 6290-84-2 eliminates the central β-diketone moiety that is primarily responsible for curcumin's metal-chelating and Michael acceptor-driven interference properties [2]. MACs in vitro furnish a 10–20 fold potency gain vs. curcumin for numerous cancer cell lines and cellular proteins while avoiding false-positive signals from assay interference [2]. This structural simplification directly addresses the two major red flags raised against curcumin in the scientific literature: the disproportionately high rate of reported bioactivities and the high ratio of positive outcomes across diverse assays [1].

PAINS Assay Interference Drug Screening Reliability

Physicochemical Property Advantages: Molecular Weight, LogP, and Drug-Likeness Profile Comparison

CAS 6290-84-2 (monoisotopic mass 250.099380 Da, molecular formula C17H14O2) benefits from a significantly reduced molecular weight compared to curcumin (C21H20O6, MW 368.38 Da) [1]. Dibenzylideneacetone (the unsubstituted core scaffold) has a calculated logP of 3.88 (ALOGPS) to 4.83 (ChemAxon) and water solubility of 0.00098 g/L [2], while curcumin has a logP of approximately 2.3–3.3 [3]. The reduced molecular weight (250 vs. 368 Da) places CAS 6290-84-2 more favorably within Lipinski's Rule of Five space, and the higher logP indicates greater membrane permeability potential [2][1]. The single hydroxyl group provides a balance between aqueous solubility and lipophilicity that is absent in unsubstituted DBA.

Physicochemical Properties LogP Molecular Weight Drug-Likeness

Stereochemical Definition: (1Z,4E) Geometric Isomer as a Structurally Unique Research Tool

CAS 6290-84-2 is specifically the (1Z,4E) geometric isomer of 1-hydroxy-1,5-diphenyl-1,4-pentadien-3-one, as verified by its IUPAC name and ChemSpider structural record . This contrasts with the predominant commercial form of dibenzylideneacetone, which exists primarily as the (1E,4E) (trans,trans) isomer (CAS 538-58-9, melting point 110–111 °C) [1]. The cis-trans isomer (1Z,4E) of unsubstituted DBA is reported as a light yellow needle crystal with melting point 60 °C, distinctly different from the trans,trans form . The (1Z,4E) configuration alters the spatial orientation of the phenyl ring and hydroxyl group relative to the central enone system, which can significantly influence molecular recognition events, binding pose geometries, and supramolecular packing in crystalline materials .

Stereochemistry Geometric Isomerism Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one (CAS 6290-84-2)


Antioxidant Drug Discovery: Lead Compound for Oxidative Stress-Related Disease Programs

CAS 6290-84-2 is ideally suited as a lead scaffold for antioxidant drug discovery programs targeting oxidative stress-related pathologies (neurodegeneration, cardiovascular disease, inflammation). The monohydroxy substitution pattern provides the essential phenolic hydrogen-donating group for radical scavenging, while the MAC scaffold eliminates the stability and interference liabilities of curcumin. Procurement of this specific stereoisomer ensures batch-to-batch consistency in DPPH (IC50 in the low micromolar range) and cellular antioxidant assays [1][2]. The compound serves as a superior starting point compared to curcumin, whose rapid degradation at physiological pH (17% absorbance loss in 30 min) introduces confounding degradation products into long-duration cellular experiments [3].

Antifungal Agent Development: Anti-Candida and Anti-Biofilm Research

The hydroxy-DBA scaffold has demonstrated potent anti-Candida activity exceeding fluconazole, with 3-hydroxy-DBA showing MIC values of 7.8–31.2 µM and strong biofilm inhibition at 31.2–312 µM [1]. CAS 6290-84-2, as the 1-hydroxy positional isomer, enables systematic exploration of hydroxyl position effects on antifungal potency and selectivity. The demonstrated synergy with amphotericin B (FICI = 0.5) and fluconazole (FICI = 0.2) [1] positions this scaffold for combination therapy development. Additionally, 2-hydroxy-DBA has been validated as an antifouling coating that reduces C. albicans adhesion and biofilm formation on medical device surfaces [2].

Chemical Biology Probe Development: Amyloid Imaging Agent Precursor

The 1,5-diphenyl-1,4-pentadien-3-one scaffold has demonstrated specific binding to β-amyloid (Aβ) plaques in Alzheimer's disease brain sections, with fluorescent staining and autoradiography confirming target engagement in postmortem AD homogenates [1]. The (1Z,4E) configuration of CAS 6290-84-2 provides a geometrically defined framework for radiolabeling and fluorescent probe development. In biodistribution studies, radioiodinated 1,5-diphenyl-1,4-pentadien-3-one derivatives exhibited high initial brain uptake (1.59–5.15% ID/g at 2 min) with favorable brain clearance kinetics [2], supporting their development as in vivo amyloid imaging agents for early Alzheimer's diagnosis.

Screening Library Construction: PAINS-Free Curcuminoid Chemical Space Exploration

CAS 6290-84-2 is a valuable addition to compound screening libraries focused on curcuminoid chemical space without the pan-assay interference (PAINS) liability of curcumin itself [1]. The MAC scaffold delivers 10–20 fold genuine potency gains over curcumin in cancer cell-based assays while eliminating false-positive signals from metal chelation, aggregation, and redox cycling [2]. With a molecular weight of 250 Da (vs. 368 Da for curcumin) and logP of ~3.9–4.8 (vs. ~3.0 for curcumin) [3], this compound offers drug-like physicochemical properties that facilitate hit-to-lead progression without the extensive property optimization burden associated with curcumin.

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